Fmoc-3-(1-Morpholinyl)-L-Ala-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

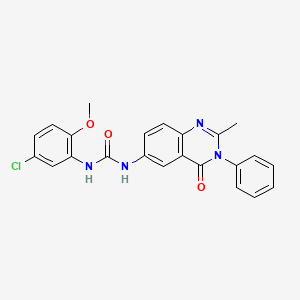

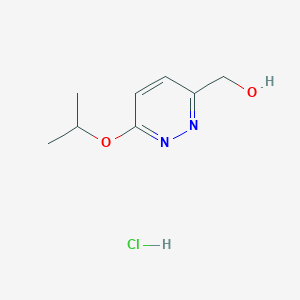

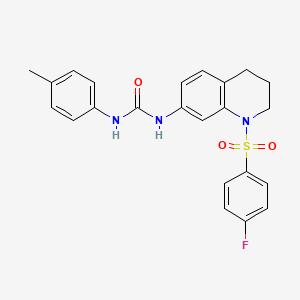

“Fmoc-3-(1-Morpholinyl)-L-Ala-OH” is a chemical compound with the CAS Number: 1251903-85-1. Its molecular weight is 396.44 and its molecular formula is C22H24N2O5 . It is a solid substance that should be stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for “Fmoc-3-(1-Morpholinyl)-L-Ala-OH” is1S/C22H24N2O5/c25-21(26)20(13-24-9-11-28-12-10-24)23-22(27)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 . The InChI key is FORMPPIZRSYWEP-FQEVSTJZSA-N . Physical And Chemical Properties Analysis

“Fmoc-3-(1-Morpholinyl)-L-Ala-OH” is a solid substance . It should be stored in a dry environment at 2-8°C . The boiling point information is not available .Wissenschaftliche Forschungsanwendungen

Enantiopure Synthesis and Peptidomimetic Chemistry

Enantiopure Fmoc-protected morpholine-3-carboxylic acid demonstrates a practical synthesis route that underpins its application in solid-phase peptide synthesis (SPPS) and peptidomimetic chemistry. This synthesis route is essential for producing peptidomimetics, compounds that mimic the structure and function of peptides, which are crucial for drug development and biomedical research. The compatibility of this Fmoc-amino acid with SPPS allows for its incorporation into complex peptide sequences, significantly broadening the scope of peptidomimetic design and synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3-(1-Morpholinyl)-L-Ala-OH is utilized in the solid-phase synthesis of peptides, showcasing its flexibility and efficiency in the synthesis of complex biomolecules. This application is vital for producing peptides and proteins with specific functions, facilitating the exploration of protein-protein interactions, enzyme mechanisms, and the development of therapeutic agents. Studies have demonstrated the molecule's utility in the Merrifield peptide synthesis, which is a cornerstone method for synthesizing peptides and proteins in the laboratory (Larsen et al., 1993).

Synthesis of Morpholine Derivatives

The synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives from Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH highlights another significant application. This process enables the creation of dihydrooxazines and dihydrothiazines, compounds with potential applications in medicinal chemistry and drug design, through a stereoselective formation that is crucial for ensuring the desired activity and specificity of bioactive compounds (Králová et al., 2017).

Fluorescence Studies and Solvatochromic Properties

Research into the solvatochromic properties and dipole moments of Fmoc-l-alaninol, a related derivative, offers insights into the electronic and structural characteristics of these compounds. Understanding these properties is crucial for designing fluorescent probes and materials for sensing applications, as these compounds' behavior in different solvents can inform their potential uses in biological imaging and diagnostics (Lalithamba et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-morpholin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-21(26)20(13-24-9-11-28-12-10-24)23-22(27)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORMPPIZRSYWEP-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-(1-Morpholinyl)-L-Ala-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2682806.png)

![2-[[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2682812.png)

![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)

![6-Fluoro-2-[5-(4-methylphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2682816.png)

![2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2682817.png)